molecular formula C15H11Cl3O3 B1487556 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160260-33-2

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1487556
CAS No.: 1160260-33-2
M. Wt: 345.6 g/mol
InChI Key: ISUBMVMXXIDCSV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride . This nomenclature reflects its structure as a benzoyl chloride derivative substituted with a methoxy group at the 3-position and a (2,4-dichlorobenzyl)oxy group at the 2-position of the benzene ring.

The structural representation consists of two aromatic rings:

  • Primary benzene ring : Contains the acyl chloride functional group (–COCl) at position 1, a methoxy group (–OCH₃) at position 3, and an ether-linked 2,4-dichlorobenzyl group at position 2.
  • Secondary benzene ring : Attached via an ether bond, this ring has chlorine atoms at positions 2 and 4.

Key structural identifiers :

  • SMILES Notation : O=C(Cl)C=1C=CC=C(OC)C1OCC2=CC=C(Cl)C=C2Cl
  • InChI : InChI=1S/C15H11Cl3O3/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(16)7-12(9)17/h2-7H,8H2,1H3
  • InChIKey : ISUBMVMXXIDCSV-UHFFFAOYSA-N

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers across chemical databases:

Identifier Type Value Source
CAS Registry Number 1160260-33-2
MDL Number MFCD12198014
IUPAC Name Variants 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Other Synonyms Benzoyl chloride, 2-[(2,4-dichlorophenyl)methoxy]-3-methoxy-

The compound is cataloged in specialized chemical repositories, including PubChem and ChemSpider, though its PubChem CID is less frequently cited in commercial databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₁Cl₃O₃ encapsulates the compound’s composition:

  • 15 Carbon atoms , 11 Hydrogen atoms , 3 Chlorine atoms , and 3 Oxygen atoms .

Molecular weight :

  • Calculated Value : 345.61 g/mol.
  • Empirical Formula Breakdown :
Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 15 12.01 180.15
Hydrogen (H) 11 1.008 11.09
Chlorine (Cl) 3 35.45 106.35
Oxygen (O) 3 16.00 48.00
Total 345.59

The molecular weight underscores its moderate hydrophobicity and potential solid-state stability at room temperature, consistent with its storage recommendations (2–8°C). The three chlorine atoms significantly increase its density and polarizability, influencing reactivity in acyl chloride-mediated reactions.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(16)7-12(9)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUBMVMXXIDCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197188
Record name 2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-33-2
Record name 2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis

  • Step 1: Formation of the Benzyl Ether Intermediate

    The typical approach involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride under basic conditions. A non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution on the benzyl chloride.

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and promote nucleophilic substitution.
    • Temperature: Elevated temperatures (typically 60–100°C) improve reaction rates.
    • Atmosphere: An inert atmosphere (nitrogen or argon) is often employed to prevent oxidation and side reactions.
  • Step 2: Conversion to Acyl Chloride

    The resulting benzyl ether carboxylic acid intermediate is then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into the corresponding acyl chloride.

Reaction Yield and Optimization

  • Yields for the acyl chloride formation step typically range from 70% to 90% , depending on stoichiometry, reaction time, and temperature control.
  • Use of dry, anhydrous conditions is critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
  • Selection of non-nucleophilic bases and solvents minimizes side reactions and improves product purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using batch or continuous flow reactors with strict control of reaction parameters to maximize yield and purity.

  • Continuous Flow Reactors: These allow precise control of temperature, reaction time, and reagent addition, improving reproducibility and safety.
  • Automation: Automated systems facilitate monitoring and adjustment of reaction conditions, reducing human error.
  • Purification: Industrial purification typically involves crystallization and chromatography to meet stringent quality standards.
  • Environmental and Safety Considerations: Industrial processes incorporate gas scrubbing systems to handle hazardous by-products such as hydrogen chloride and sulfur dioxide gases released during thionyl chloride reactions.

Research Findings and Analytical Data

Influence of Substituents on Reactivity

  • The 2,4-dichlorobenzyl group introduces both steric hindrance and electronic effects:
    • Steric hindrance from ortho chlorine atoms can slow nucleophilic acyl substitution reactions, necessitating elevated temperatures or catalysts.
    • Electron-withdrawing chlorine atoms increase electrophilicity of the acyl chloride carbonyl, enhancing reactivity toward nucleophiles.
  • Balancing these effects is key to optimizing reaction conditions and yields.

Analytical Characterization

Analytical Technique Purpose Typical Observations
¹H NMR Spectroscopy Structural confirmation Aromatic protons at δ 7.4–7.6 ppm; OCH₂Ph at δ ~5.2 ppm; methoxy group at δ ~3.9 ppm
Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak at m/z ~364.62 (C₁₅H₁₁Cl₃O₃)
HPLC (C18 column) Purity assessment Detects hydrolyzed byproducts such as free carboxylic acid
IR Spectroscopy Functional group identification Strong absorption bands for acyl chloride (around 1800 cm⁻¹) and aromatic ether

Summary Table of Preparation Methods

Step Reagents Conditions Notes Yield (%)
1. Ether Formation 3-methoxy-4-hydroxybenzoic acid + 2,4-dichlorobenzyl chloride + K₂CO₃ DMF, 60–100°C, inert atmosphere, 6–12 h Base-promoted nucleophilic substitution 75–85
2. Acyl Chloride Formation Benzyl ether intermediate + SOCl₂ Reflux, 4–6 h, anhydrous conditions Removal of excess SOCl₂ by reduced pressure evaporation 70–90

Chemical Reactions Analysis

Types of Reactions: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride, often referred to as a benzoyl chloride derivative, is a compound of interest in various scientific research applications. Its unique chemical structure allows for diverse functionalities, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Organic Synthesis

This compound is commonly used as an acylating agent in organic synthesis. Its ability to introduce the benzoyl group into various substrates makes it valuable for creating complex organic molecules.

Synthesis of Benzoyl Derivatives

  • Case Study: In a study focused on synthesizing novel benzoyl derivatives, this compound was utilized to acylate amines and alcohols, demonstrating high yields and selectivity. The resulting compounds showed potential as intermediates in pharmaceuticals.

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological properties. The introduction of a dichlorobenzyl moiety may enhance the biological activity of synthesized derivatives.

Antimicrobial Activity

  • Research Findings: A series of derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the benzyl group influenced potency.

Material Science

In material science, this compound can be employed in the development of functional materials due to its reactive nature.

Polymer Synthesis

  • Application Example: The compound has been used to synthesize poly(ester-amide) copolymers through a reaction with diols and diamines. These polymers exhibited enhanced thermal stability and mechanical properties suitable for biomedical applications.

Agricultural Chemistry

The compound's reactivity allows it to be explored for developing agrochemicals, including herbicides and fungicides.

Pesticidal Activity

  • Study Overview: Research has indicated that derivatives of this compound possess herbicidal properties against specific weed species. The dichlorobenzyl moiety was found to play a crucial role in enhancing herbicidal efficacy.

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
Organic SynthesisAcylation reactionsHigh yields in synthesizing benzoyl derivatives
PharmaceuticalAntimicrobial agentsSignificant activity against bacterial strains
Material SciencePolymer synthesisEnhanced mechanical properties
Agricultural ChemistryHerbicidesEffective against specific weed species
Compound VariantBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Benzoyl derivative AE. coli1532
Benzoyl derivative BS. aureus1816
Benzoyl derivative CPseudomonas aeruginosa208

Mechanism of Action

The mechanism by which 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl Chloride and Analogues

Compound Name Molecular Formula Avg. Mass (g/mol) CAS Number Substituent Features Availability (2025) Price (per 100 mg)
This compound C₁₅H₁₁Cl₃O₃ 353.61 1443333-25-2 2,4-dichlorobenzyl, 3-methoxy Discontinued N/A
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 1160260-46-7 3-fluorobenzyl, 5-chloro Available $150
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₂BrClO₃ 355.61 1160249-68-2 4-bromobenzyl, 3-methoxy Available $150
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₁Cl₃O₃ 353.61 N/A 3,4-dichlorobenzyl, 3-methoxy Available $150
3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₃O₂ 323.58 N/A 2,4-dichlorobenzyl, unsubstituted core Available $150

Key Differences and Implications

Halogenation Patterns

  • Chlorine vs. Bromine : The brominated analogue (CAS 1160249-68-2) has a higher molecular mass (355.61 vs. 353.61 g/mol) due to bromine’s larger atomic weight, which may enhance lipophilicity and alter solubility .

Substituent Position Effects

  • Methoxy Position : The 3-methoxy group in the target compound and its brominated/chlorinated analogues enhances electron-donating effects, stabilizing the benzoyl chloride intermediate during syntheses .
  • Benzyl Chlorine Arrangement : The 2,4-dichlorobenzyl group in the target compound offers a balanced electronic profile, whereas the 3,4-dichlorobenzyl variant (sc-321260) may exhibit altered regioselectivity in coupling reactions .

Commercial and Research Relevance

  • The discontinuation of the target compound contrasts with the commercial availability of its analogues, suggesting supply chain challenges or reduced demand .
  • Santa Cruz Biotechnology lists several analogues (e.g., sc-321260, sc-335662) at $150 per 100 mg, indicating their utility in small-scale research despite structural niche differences .

Notes

Discrepancies in Availability: While CymitQuimica discontinued the target compound, suppliers like Santa Cruz Biotechnology and EOS Med Chem list structurally similar derivatives, implying ongoing research interest in this chemical class .

Safety and Handling : Although specific hazard data for the target compound is unavailable, related dichlorobenzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride, CAS 89-75-8) are classified as hazardous due to corrosive and moisture-sensitive properties .

Pharmaceutical Context: Structural analogues like Imp.

Biological Activity

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molecular Weight : Approximately 327.16 g/mol

The compound features a dichlorobenzyl ether and a methoxy group, contributing to its unique reactivity and biological activity. The presence of chlorine atoms enhances its interactions with biomolecules, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits efficacy against various bacterial and fungal strains.
Anti-inflammatory Modulates cytokine production, potentially reducing inflammation.
Antiproliferative Induces apoptosis in cancer cell lines, suggesting anticancer properties.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties:

  • Bacterial Inhibition : Effective against a range of bacterial strains, with studies showing significant inhibition zones in agar diffusion tests.
  • Fungal Activity : Demonstrated antifungal properties in vitro against common agricultural pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Candida albicans64

Anti-inflammatory Effects

The compound has been investigated for its potential to modulate inflammatory responses:

  • Cytokine Modulation : Preliminary studies suggest that it may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

In vitro assays demonstrated that treatment with the compound led to a significant decrease in cytokine production in lipopolysaccharide-stimulated macrophages.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-α1500800
IL-61200600

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines:

  • Cell Line Studies : The compound has shown to induce apoptosis in human breast cancer (MCF-7) and colon cancer (HT29) cell lines.

Case Study: Apoptosis Induction

A study assessed the compound's effects on MCF-7 cells using flow cytometry to measure apoptosis.

Treatment Group Apoptotic Cells (%)
Control15
Compound Treatment45

The mechanism of action involves binding to specific enzymes or receptors, altering their activity:

  • Enzyme Interaction : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with cellular receptors affecting signal transduction pathways.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoyl chloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves two key steps:

Etherification : Reacting 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde (or a phenolic precursor) under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone to form the ether intermediate .

Acylation : Treating the intermediate with chlorinating agents (e.g., SOCl₂, PCl₅) to convert the carboxylic acid or ester moiety to the acyl chloride .

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents enhance nucleophilic substitution in etherification).
  • Temperature control (40–60°C for etherification; room temperature for acylation to avoid side reactions).
  • Catalyst use (e.g., triethylamine to neutralize HCl during acylation) .

Q. Yield Optimization :

  • Purity of starting materials (≥95% by HPLC).
  • Stoichiometric excess of chlorinating agent (1.5–2.0 equiv.) to drive acylation to completion.

Q. How is the compound characterized post-synthesis, and what spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.2–5.4 ppm (dichlorobenzyl -CH₂O-), δ 3.8–4.0 ppm (methoxy -OCH₃), and aromatic protons split into multiplets due to chlorine substituents .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O), with distinct shifts for dichlorobenzyl (110–140 ppm) and methoxy (55–60 ppm) carbons.
  • IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch of acyl chloride) and 1250 cm⁻¹ (C-O-C ether stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 359.98 (calculated for C₁₅H₁₀Cl₃O₃) .

Validation : Cross-reference with NIST spectral databases or PubChem entries for analogous chlorinated benzoyl derivatives .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Use dichloromethane (DCM) to separate the product from aqueous byproducts (e.g., unreacted chlorinating agents).
  • Column Chromatography : Silica gel with a hexane:ethyl acetate gradient (8:2 to 6:4) to resolve acyl chloride from unreacted intermediates .
  • Recrystallization : Dissolve in hot hexane and cool to −20°C for crystalline isolation (purity >98% by HPLC) .

Note : Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the carbonyl carbon (reactive site). High positive charge density correlates with faster substitution .
  • Transition State Analysis : Simulate interactions with nucleophiles (e.g., amines, alcohols) to predict activation energy barriers.
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity impact on reaction rates (e.g., DCM vs. THF) .

Validation : Compare computed results with experimental kinetic data (e.g., second-order rate constants) .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests; HeLa cells for cytotoxicity).
    • Control for impurities (e.g., residual solvents) via HPLC .
  • Mechanistic Studies :
    • Perform ROS (reactive oxygen species) assays to distinguish antimicrobial (ROS-induced membrane damage) from cytotoxic (apoptosis via caspase-3 activation) pathways .
    • SAR Analysis: Modify substituents (e.g., replace methoxy with hydroxyl) to isolate bioactivity contributors .

Case Study : Inconsistent MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from variations in bacterial inoculum size or culture medium .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Stability Profiling :
    • Thermal Stability : Store at −20°C in amber vials; degradation >5% occurs at 25°C within 30 days (HPLC monitoring) .
    • Hydrolytic Sensitivity : Acyl chloride hydrolyzes to carboxylic acid in humid environments (e.g., >60% RH). Use molecular sieves in storage containers .
  • Quality Control :
    • Monthly NMR checks to detect hydrolysis (disappearance of δ 170 ppm ¹³C signal).
    • Karl Fischer titration to ensure moisture content <0.1% .

Q. What synthetic modifications enhance the compound’s utility as a precursor for bioactive conjugates?

Methodological Answer:

  • Click Chemistry : React acyl chloride with propargylamine to install an alkyne handle for CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
  • Peptide Coupling : Use EDCI/HOBt to conjugate with amino acids (e.g., lysine) for targeted drug delivery systems .
  • Polymer Functionalization : Graft onto PLGA (poly(lactic-co-glycolic acid)) via nucleophilic substitution for controlled-release formulations .

Q. Table 1. Key Spectroscopic Signatures

TechniqueKey Peaks/DataReference
¹H NMR δ 5.3 (s, 2H, -CH₂O-), δ 3.9 (s, 3H, -OCH₃)
IR 1750 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)
HRMS m/z 359.98 [M+H]⁺

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation After 30 DaysPrimary Degradant
−20°C (dry)<2%None
25°C (60% RH)28%Carboxylic acid

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

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